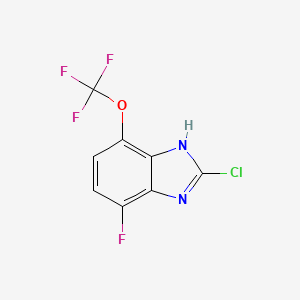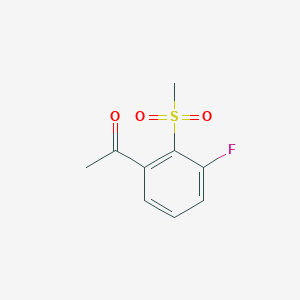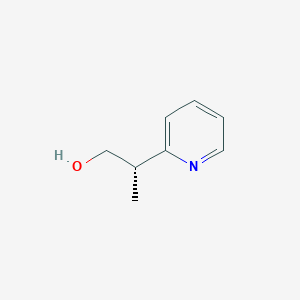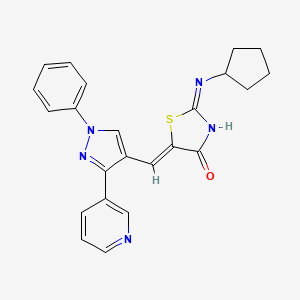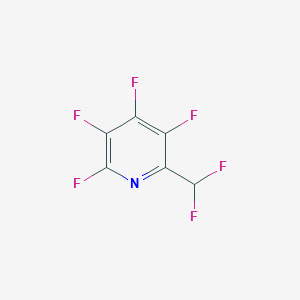
2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound. The presence of multiple fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications. Fluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to form strong hydrogen bonds, which are beneficial in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylation reagents under specific conditions . The reaction conditions often involve the use of metal catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions facilitated by transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, metal catalysts (such as palladium and copper), and specific solvents . The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while cross-coupling reactions can produce complex fluorinated compounds .
Scientific Research Applications
2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various fluorinated organic molecules.
Biology: It is used in the development of fluorinated biomolecules with enhanced properties.
Industry: It is used in the production of advanced materials with improved stability and performance.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridines and difluoromethylated heterocycles . These compounds share some chemical properties but differ in their specific structures and applications.
Uniqueness
2-(Difluoromethyl)-3,4,5,6-tetrafluoropyridine is unique due to the combination of difluoromethyl and tetrafluoropyridine groups, which imparts distinct chemical and physical properties . This uniqueness makes it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6HF6N |
|---|---|
Molecular Weight |
201.07 g/mol |
IUPAC Name |
2-(difluoromethyl)-3,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C6HF6N/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h5H |
InChI Key |
MZDXPDFHEPICLF-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)C(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


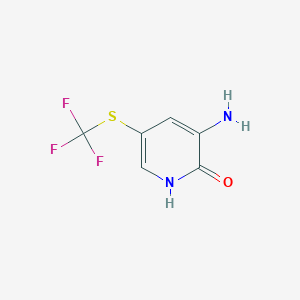
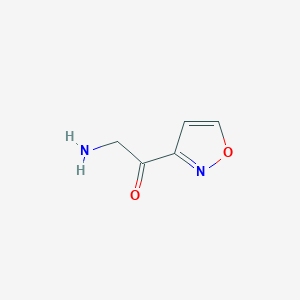
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
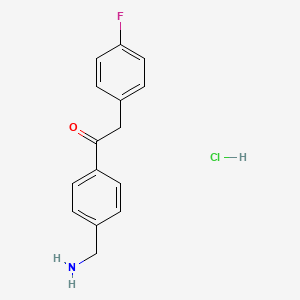
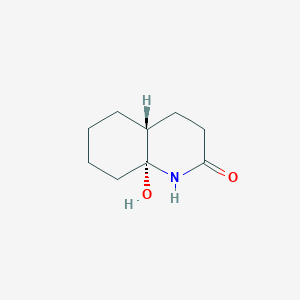
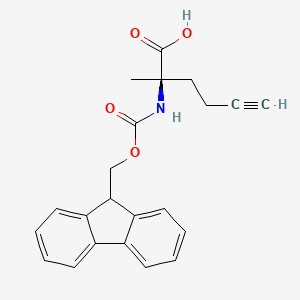
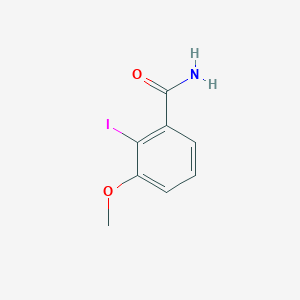
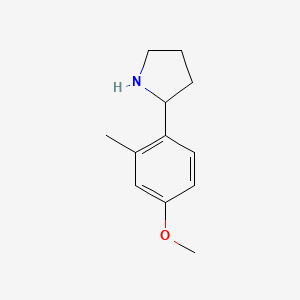
![2-(Benzyl(methyl)amino)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12839179.png)
![2'-Acetyl[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12839187.png)
